Cas no 1440535-28-3 (2-(3,4-Dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride)

2-(3,4-Dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride is a fine chemical intermediate with applications in pharmaceutical and agrochemical research. Its dichlorophenyl and ethylamino functional groups contribute to its reactivity, making it a versatile building block for synthetic chemistry. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly valuable in the development of bioactive molecules due to its structural features, which allow for further functionalization. High purity and consistent quality ensure reliable performance in synthetic pathways. Its utility in medicinal chemistry stems from its potential as a precursor in the synthesis of compounds with targeted biological activity.
2-(3,4-Dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride structure
1440535-28-3 structure
Product Name:2-(3,4-Dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride
CAS No:1440535-28-3
MF:C10H11Cl3N2
MW:265.566739320755
CID:4700409
Update Time:2025-10-29

2-(3,4-Dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-dichlorophenyl)-2-(ethylamino)acetonitrile hydrochloride
    • OR300856
    • 2-(3,4-Dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride
    • Inchi: 1S/C10H10Cl2N2.ClH/c1-2-14-10(6-13)7-3-4-8(11)9(12)5-7;/h3-5,10,14H,2H2,1H3;1H
    • InChI Key: SYQAFQYGSPRUPZ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C#N)NCC)Cl.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Topological Polar Surface Area: 35.8

2-(3,4-Dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D113060-250mg
2-(3,4-Dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride
1440535-28-3
250mg
$ 170.00 2022-06-06
TRC
D113060-500mg
2-(3,4-Dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride
1440535-28-3
500mg
$ 280.00 2022-06-06

Additional information on 2-(3,4-Dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride

2-(3,4-Dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride (CAS No. 1440535-28-3): A Comprehensive Overview

2-(3,4-Dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride (CAS No. 1440535-28-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as compound 1440535-28-3, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a dichlorophenyl group, an ethylamino group, and an acetonitrile moiety, which collectively contribute to its distinct chemical characteristics.

The dichlorophenyl group in the molecule plays a crucial role in modulating its pharmacokinetic properties. Recent studies have highlighted the importance of such halogenated aromatic groups in enhancing the bioavailability and stability of pharmaceutical compounds. The ethylamino group further adds to the compound's versatility by introducing hydrogen bonding capabilities, which are essential for interactions within biological systems. The acetonitrile moiety serves as a nitrile functional group, which can participate in various chemical reactions and potentially influence the compound's reactivity.

From a synthetic perspective, the preparation of 2-(3,4-dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride involves a series of well-established organic reactions. These include nucleophilic substitution, Friedel-Crafts alkylation, and acid-base neutralization steps. The hydrochloride salt form is particularly advantageous for isolating and purifying the compound, ensuring high purity for subsequent applications.

Recent advancements in computational chemistry have enabled researchers to predict the physicochemical properties of this compound with greater accuracy. For instance, molecular docking studies have revealed potential binding affinities of compound 1440535-28-3 with various therapeutic targets, such as kinase enzymes and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound in drug discovery programs targeting diseases like cancer and neurodegenerative disorders.

In terms of pharmacokinetics, 2-(3,4-dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride exhibits favorable absorption profiles in preclinical models. Its lipophilicity, determined through octanol-water partition coefficient (logP) measurements, suggests efficient penetration across biological membranes. Additionally, in vitro metabolism studies indicate moderate clearance rates, which may be advantageous for achieving sustained drug levels in vivo.

The therapeutic potential of this compound is further supported by its ability to modulate key cellular pathways. For example, recent research has demonstrated its capacity to inhibit the activity of certain protein kinases involved in oncogenesis. This makes it a promising candidate for anti-cancer therapies, particularly in combination with other chemotherapeutic agents.

Moreover, the dichlorophenyl group imparts selectivity towards specific biological targets, reducing off-target effects that are often associated with broad-spectrum drugs. This selectivity is critical for minimizing adverse effects and improving patient tolerance.

Looking ahead, ongoing studies are exploring the optimization of compound 1440535-28-3 through structural modifications aimed at enhancing its potency and reducing toxicity. Such efforts are expected to pave the way for clinical trials evaluating its efficacy in treating various diseases.

In conclusion, 2-(3,4-dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride (CAS No. 1440535-28-3) represents a valuable addition to the arsenal of compounds being investigated for therapeutic applications. Its unique structure, combined with promising pharmacological properties, positions it as a compelling candidate for future drug development endeavors.

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